molecular formula C15H12N2O4S B2519566 methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-64-4

methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2519566
CAS No.: 865197-64-4
M. Wt: 316.33
InChI Key: RNOFLGXGLBZTMY-NXVVXOECSA-N
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Description

Methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydroimidazole ring. The Z-configuration of the imino group and the presence of a furan-2-carbonyl substituent distinguish its structural and electronic properties. This compound belongs to a class of bioactive molecules where the benzothiazole moiety is known for antimicrobial, antifungal, and pesticidal activities . Its synthesis typically involves diazotization and coupling reactions, analogous to methods used for related benzothiazolyl-azo derivatives .

Properties

IUPAC Name

methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-20-13(18)9-17-10-5-2-3-7-12(10)22-15(17)16-14(19)11-6-4-8-21-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFLGXGLBZTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of furan-2-carboxylic acid with 2-aminobenzothiazole, followed by esterification with methanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond and the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s imine and ester functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The furan and benzothiazole rings may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

a. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

  • Structure : Features a benzisothiazolone ring fused to an acetic acid group.
  • Bioactivity : Demonstrated antibacterial and antifungal properties, attributed to the oxo group at position 3 and the carboxylic acid functionality .

b. (Z)-Methyl 2-(2-((2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

  • Structure: Incorporates a benzodioxine-carbonyl imino substituent instead of furan-2-carbonyl.
  • Bioactivity: Not explicitly reported, but the benzodioxine group may enhance π-π stacking interactions with biological targets, altering binding affinity compared to the furan derivative .
Heterocyclic Derivatives with Azo Linkages

a. 2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl)azo Benzoic Acid

  • Structure : Contains an azo (-N=N-) bridge between benzothiazole and benzoic acid.
  • Bioactivity : Used as a disperse dye and analytical ligand due to its stable azo linkage and pH-dependent chromophoric properties .
  • Key Difference: The azo group replaces the imino group, altering redox properties and photostability. The carboxylic acid group also enables salt formation, enhancing water solubility .

b. Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

  • Structure : Substitutes benzothiazole with a benzofuran ring and includes a 5-methylfuran substituent.
  • Bioactivity: Limited data, but benzofuran derivatives are associated with anti-inflammatory and anticancer activities.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Reference
Target Compound C₁₆H₁₃N₂O₄S 329.35 Furan-2-carbonyl imino, ester Antimicrobial (hypothesized) -
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Oxo-benzothiazole, carboxylic acid Antibacterial, Antifungal
(Z)-Methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-... C₂₃H₁₉N₂O₈S 457.45 Benzodioxine-carbonyl imino, ester Not reported
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid C₁₄H₁₀N₃O₃S 300.31 Azo, carboxylic acid Dyes, Ligands

Research Findings and Mechanistic Insights

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for benzothiazolyl-azo derivatives, involving diazotization of 2-aminobenzothiazole followed by coupling with furan-2-carbonyl chloride .
  • Structure-Activity Relationships (SAR) :
    • The furan-2-carbonyl group may enhance interactions with microbial enzymes via hydrogen bonding or π-orbital stacking .
    • Esterification at the acetoxy position improves membrane permeability compared to carboxylic acid analogues .
  • Biological Potential: While direct studies on the target compound are lacking, structurally related benzothiazoles exhibit bioactivity correlated with electron-withdrawing substituents (e.g., oxo, azo) and heterocyclic rigidity .

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